molecular formula C23H36O6 B588432 Tetrahydrocortisol 21-Acetate CAS No. 4004-80-2

Tetrahydrocortisol 21-Acetate

Cat. No. B588432
CAS RN: 4004-80-2
M. Wt: 408.535
InChI Key: OJUZFZGYANUVTJ-YRZKEEBRSA-N
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Description

Tetrahydrocortisol 21-Acetate is a biochemical used for proteomics research . It has a molecular formula of C23H36O6 and a molecular weight of 408.53 . It is an inactive metabolite of cortisol .


Synthesis Analysis

The synthesis of Tetrahydrocortisol 21-Acetate involves several steps, including selective protection of a specific hydroxy group in substrates, catalytic hydrogenation at C-5 of D4-3-ketosteroids with 10% Pd(OH)2/C to yield 3-oxo-5b-steroids and reductive allomerization with 10% Pd/C to yield 3-oxo-5a-isomers . The resulting 3-oxo-5b- and 3-oxo-5a-steroids are then reduced to the corresponding 3a-hydroxy-compounds with Zn(BH4)2 and K-Selectride®, respectively . Finally, sulfation of hydroxy groups at C-3 and/or C-21 in the tetrahydrocorticosteroid derivatives is performed with sulfur trioxide-triethylamine complex .


Molecular Structure Analysis

The molecular structure of Tetrahydrocortisol 21-Acetate consists of 23 carbon atoms, 36 hydrogen atoms, and 6 oxygen atoms . The structure contains a total of 65 atoms .


Physical And Chemical Properties Analysis

Tetrahydrocortisol 21-Acetate has a molecular weight of 408.53 and a molecular formula of C23H36O6 . Further physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

1. Clinical Research Applications

Tetrahydrocortisol 21-Acetate has been studied in various clinical research contexts. One significant study involved its application in women with classic 21-hydroxylase deficiency. Abiraterone acetate, a prodrug for abiraterone and a potent CYP17A1 inhibitor, was combined with physiological hydrocortisone and 9α-fludrocortisone acetate to correct androgen excess in these women without causing hypertension or hypokalemia (Auchus et al., 2014).

2. Biochemical Analysis and Identification

The biochemical identification of tetrahydrocortisol 21-Acetate and related compounds has been a focus in several studies. For instance, the isolation and identification of adrenocortical steroids in human peripheral plasma, including tetrahydrocortisone and its acetates, have been accomplished through various analytical methods, illuminating the steroid transport mechanism (Weichselbaum & Margraf, 1960).

3. Chemical Synthesis

The chemical synthesis of tetrahydrocortisol 21-Acetate and its derivatives has been explored, contributing significantly to the understanding of steroid chemistry and potential pharmaceutical applications. This includes the synthesis of tetrahydrocortisol 3-glucuronide and its 21-acetoxy triacetate methylester derivative (Röhle & Breuer, 1973).

4. Advanced Analytical Techniques

Advanced analytical techniques have been developed for the simultaneous determination of tetrahydrocortisol and its acetates in human plasma and urine. This includes methods using stable isotope dilution mass spectrometry, contributing to more accurate and precise measurement of these steroids in clinical and biochemical studies (Furuta et al., 1998).

5. Drug Potency and Pharmacokinetics

Research on the potency and pharmacokinetics of tetrahydrocortisol 21-Acetate and related compounds, including studies on their resistance to enzymic hydrolysis, have provided insights into the design of topically active drugs and prodrugs. These studies help in understanding the drug's effectiveness and potential applications in medical treatments (Cheung et al., 1985).

properties

IUPAC Name

[2-oxo-2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14-18,20,25-26,28H,4-12H2,1-3H3/t14-,15-,16+,17+,18+,20-,21+,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUZFZGYANUVTJ-YRZKEEBRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(C4)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858451
Record name [2-oxo-2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrocortisol 21-Acetate

CAS RN

4004-80-2
Record name [2-oxo-2-[(3R,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
H HOSODA, K SAITO, Y ITO, H YOKOHAMA… - Chemical and …, 1982 - jstage.jst.go.jp
In order to develop specific and sensitive immunoassays, carboxylated derivatives of tetrahydrocortisol and tetrahydrocortisone were synthesized. The preparation of the 3-…
Number of citations: 16 www.jstage.jst.go.jp

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